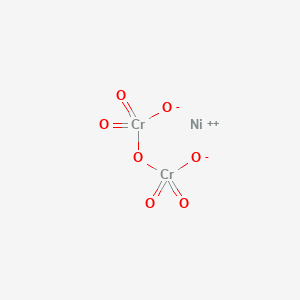

Nickel dichromate

Description

Properties

CAS No. |

15586-38-6 |

|---|---|

Molecular Formula |

Cr2NiO7 |

Molecular Weight |

274.68 g/mol |

IUPAC Name |

nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.Ni.7O/q;;+2;;;;;;2*-1 |

InChI Key |

PLHASFSAGNOMLM-UHFFFAOYSA-N |

SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |

Other CAS No. |

15586-38-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nickel Dichromate and its Coordination Complex: Tris(ethylenediamine)nickel(II) Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel dichromate, with a particular focus on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate. Due to the limited availability of detailed structural data for the simple inorganic salt, nickel(II) dichromate (NiCr₂O₇), this guide will leverage the extensive information available for its ethylenediamine complex to illustrate key chemical and structural principles.

Chemical Formula and Structure

Nickel(II) Dichromate

The chemical formula for nickel(II) dichromate is NiCr₂O₇ .[1][2] This ionic compound consists of a nickel(II) cation (Ni²⁺) and a dichromate anion (Cr₂O₇²⁻). The dichromate anion is comprised of two chromium atoms in a +6 oxidation state, bridged by an oxygen atom, with six terminal oxygen atoms.

Tris(ethylenediamine)nickel(II) Dichromate

A well-studied coordination complex containing the nickel and dichromate ions is tris(ethylenediamine)nickel(II) dichromate, with the chemical formula [Ni(en)₃][Cr₂O₇] (where 'en' is the bidentate ligand ethylenediamine, C₂H₈N₂).[3][4][5][6] In this complex, the nickel(II) ion is coordinated to three ethylenediamine ligands, forming a complex cation [Ni(en)₃]²⁺. This cation then forms an ionic bond with the dichromate anion, Cr₂O₇²⁻.

Physicochemical and Crystallographic Data

The following table summarizes key quantitative data for tris(ethylenediamine)nickel(II) dichromate.

| Property | Value |

| Chemical Formula | C₆H₂₄Cr₂N₆NiO₇ |

| Molecular Weight | 454.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Parameters | a = 13.561(3) Å, b = 9.073(2) Å, c = 14.364(3) Å, β = 111.43(3)° |

| IR Spectroscopy (Cr-O stretching) | 936 cm⁻¹ and 879 cm⁻¹ |

Data sourced from studies on tris(ethylenediamine)nickel(II) dichromate.[7]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

This protocol describes the aqueous-phase synthesis of tris(ethylenediamine)nickel(II) dichromate crystals.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a solution of potassium dichromate by dissolving 294 mg (1 mmol) in approximately 25 mL of distilled water.

-

In a separate beaker, prepare a solution of tris(ethylenediamine)nickel(II) chloride dihydrate by dissolving 345 mg (1 mmol) in approximately 25 mL of distilled water.

-

Slowly add the tris(ethylenediamine)nickel(II) chloride solution to the potassium dichromate solution at room temperature with constant stirring.

-

Allow the resulting clear reaction mixture to stand undisturbed for crystallization to occur.

-

Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.

-

Filter the crystals and wash them with a small amount of ice-cold water (approximately 2 mL).

-

Dry the crystals in the air. This method typically yields the product in approximately 60% yield.[4]

Structural Visualization

The following diagram, generated using the DOT language, illustrates the ionic interaction between the tris(ethylenediamine)nickel(II) cation and the dichromate anion.

Caption: Structure of tris(ethylenediamine)nickel(II) dichromate.

Concluding Remarks

While detailed structural information for simple nickel(II) dichromate remains elusive in the reviewed literature, the study of its coordination complexes, such as tris(ethylenediamine)nickel(II) dichromate, provides valuable insights into the behavior and properties of the nickel and dichromate ions in a crystalline lattice. The provided experimental protocol for the synthesis of this complex is robust and can be readily implemented in a laboratory setting. Further research is warranted to fully characterize the structure and properties of anhydrous nickel(II) dichromate.

References

- 1. This compound | Cr2NiO7 | CID 85002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate [irgu.unigoa.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 15586-38-6 | Benchchem [benchchem.com]

Synthesis and preparation of nickel dichromate crystals

An In-depth Technical Guide on the Synthesis and Preparation of Nickel Dichromate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and preparation of this compound crystals and related nickel-chromium compounds. It details various experimental protocols, presents quantitative data in structured tables, and includes process diagrams to illustrate key chemical pathways and workflows. The information is intended to serve as a practical resource for professionals engaged in materials science, inorganic chemistry, and related fields.

Aqueous Synthesis of this compound Complexes

The synthesis of this compound in an aqueous phase often involves the crystallization of a stable coordination complex. A well-documented example is the preparation of tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇], which readily forms high-quality crystals at room temperature.[1][2]

Principle of Synthesis: Cation Exchange

This method relies on a cation exchange reaction between an aqueous solution of a tris(ethylenediamine)nickel(II) salt and an alkali metal dichromate, typically potassium dichromate.[2] The less soluble inorganic-organic hybrid salt, [Ni(en)₃][Cr₂O₇], precipitates from the solution upon mixing.[2]

The reaction is as follows: [Ni(en)₃]Cl₂·2H₂O + K₂Cr₂O₇ → [Ni(en)₃][Cr₂O₇] (s) + 2 KCl (aq)[2]

Detailed Experimental Protocol

The following protocol for the synthesis of tris(ethylenediamine)nickel(II) dichromate is adapted from a peer-reviewed study.[3]

-

Preparation of Reactant Solutions:

-

Dissolve 294 mg (1 mmol) of potassium dichromate (K₂Cr₂O₇) in approximately 25 mL of deionized water.

-

In a separate beaker, dissolve 345 mg (1 mmol) of tris(ethylenediamine)nickel(II) dichloride dihydrate ([Ni(en)₃]Cl₂·2H₂O) in approximately 25 mL of deionized water.

-

-

Reaction and Crystallization:

-

Slowly add the [Ni(en)₃]Cl₂·2H₂O solution to the K₂Cr₂O₇ solution at room temperature with gentle stirring.[3]

-

Set the resulting clear reaction mixture aside and allow it to stand undisturbed for crystallization to occur.

-

-

Product Isolation and Purification:

Quantitative Data and Characterization

The synthesis yields a product of high purity suitable for crystallography.[3]

| Parameter | Value | Reference |

| Yield | ~60% | [3] |

| Appearance | Orange-red crystalline blocks | [3] |

| Formula | [Ni(en)₃][Cr₂O₇] | [2][4][5] |

| Crystal System | Monoclinic | [2][4][5] |

| Space Group | P2(1)/c | [2][4][5] |

| Elemental Analysis | Calculated (%): C, 15.84; H, 5.32; N, 18.47 | [3] |

| Found (%): C, 15.48; H, 5.25; N, 17.96 | [3] | |

| Key IR Peaks (νCr–O) | 936 cm⁻¹, 879 cm⁻¹ | [3] |

| Key Raman Peaks (νCr–O) | 932 cm⁻¹, 899 cm⁻¹, 880 cm⁻¹ | [3] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of [Ni(en)₃][Cr₂O₇] crystals.

Direct Aqueous Precipitation and pH Control

The direct synthesis of simple this compound (NiCr₂O₇) from aqueous solutions is highly dependent on pH. In solution, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium.[1]

Principle of Synthesis: pH-Dependent Equilibrium

The equilibrium between chromate and dichromate can be represented as:

2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

Acidic conditions drive the equilibrium to the right, favoring the formation of the dichromate anion.[1] Therefore, to precipitate this compound, the reaction must be performed in an acidic solution.[1] In neutral or basic solutions, the precipitation of Ni²⁺ ions with chromate typically yields a brown, hydrated nickel chromate substance.[6]

General Experimental Protocol

-

Reactant Preparation: Prepare an aqueous solution of a water-soluble nickel(II) salt, such as nickel sulfate (NiSO₄) or nickel nitrate (Ni(NO₃)₂). Prepare a separate aqueous solution of a dichromate source, such as potassium dichromate (K₂Cr₂O₇).

-

pH Adjustment: Add a dilute acid (e.g., sulfuric acid) to the dichromate solution to ensure the pH is sufficiently low to favor the dichromate species.[1][7]

-

Precipitation: Slowly add the nickel(II) salt solution to the acidified dichromate solution. A precipitate of this compound should form.

-

Isolation: The precipitate can be collected via filtration, washed with a suitable solvent to remove impurities, and dried.

Key Experimental Parameters

| Parameter | Condition | Rationale / Expected Outcome | Reference |

| pH | Acidic | Favors Cr₂O₇²⁻ formation, leading to NiCr₂O₇ precipitation. | [1] |

| pH | Neutral / Basic | Favors CrO₄²⁻, leading to hydrated NiCrO₄ precipitation. | [6] |

| Reactants | Water-soluble Ni(II) salt + Dichromate source | Provides the necessary ions for precipitation. | [1] |

| Temperature | Room Temperature | Typically sufficient for precipitation. | [1] |

Diagram of pH-Dependent Equilibrium

Caption: Influence of pH on the synthesis of nickel chromate vs. dichromate.

High-Temperature Solid-State Synthesis of Nickel Chromate

For anhydrous nickel chromate (NiCrO₄), a related compound, high-temperature solid-state methods are employed. This approach avoids aqueous solutions and the complexities of hydration and pH control.

Principle of Synthesis

This method involves the direct reaction of nickel(II) oxide (NiO) and chromium(III) oxide (Cr₂O₃) under high temperature and high oxygen pressure.[6] The elevated conditions are necessary to overcome the kinetic barriers of solid-state diffusion and facilitate the reaction between the oxide powders.

Experimental Protocol

-

Precursor Preparation: Intimately mix stoichiometric amounts of high-purity nickel(II) oxide and chromium(III) oxide powders.

-

Reaction Conditions: Place the mixture in a high-pressure apparatus. Heat the mixture to a temperature between 700 °C and 800 °C under an oxygen pressure of 1000 atm.[6]

-

Alternative Conditions: A slower reaction can be achieved over several days at 535 °C and 7.3 bar of oxygen.[6]

-

Product Formation: The reaction yields a dark, red-brown powder of anhydrous nickel chromate (NiCrO₄).[6]

Reaction Conditions and Products

| Temperature | Oxygen Pressure | Duration | Primary Product | Competing Product | Reference |

| 700-800 °C | 1000 atm | Not specified | NiCrO₄ | - | [6] |

| 535 °C | 7.3 bar | Days | NiCrO₄ | - | [6] |

| > 660 °C | Low Pressure | Not specified | - | NiCr₂O₄ (Spinel) | [6] |

Solid-State Reaction Pathway

Caption: Solid-state synthesis pathways for nickel-chromium oxides.

References

- 1. This compound | 15586-38-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate [irgu.unigoa.ac.in]

- 6. Nickel(II) chromate - Wikipedia [en.wikipedia.org]

- 7. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Nickel Dichromate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of nickel dichromate (NiCr₂O₇). It is intended to serve as a technical resource, consolidating available data on its synthesis, structure, and reactivity. The information is presented to support research and development activities where this compound or its constituent ions are of interest.

Physical and Chemical Properties

This compound is an inorganic compound composed of nickel(II) cations (Ni²⁺) and dichromate anions (Cr₂O₇²⁻).[1][2] The combination of a first-row transition metal with a hexavalent chromium anion results in a compound with notable oxidizing properties.[3] While extensive data on a simple, anhydrous this compound is limited, much can be understood from related hydrated salts, coordination complexes, and the well-documented chemistry of its constituent ions.

General Properties

The fundamental properties of this compound are summarized below. It is important to note that many physical characteristics like melting and boiling points are not well-documented, likely due to the compound's tendency to decompose upon heating.

| Property | Value | Source(s) |

| Molecular Formula | NiCr₂O₇ | [1][4][5] |

| Molar Mass | 274.68 g/mol | [3][4] |

| IUPAC Name | nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium | [3][4] |

| CAS Number | 15586-38-6 | [3][4] |

| Appearance | Data not available; related nickel chromate is a dark maroon powder. | [6][7] |

| Solubility in Water | Expected to have low solubility. | [3][8] |

Structural and Spectroscopic Characterization

Obtaining a complete 3D crystal structure for simple this compound has proven difficult.[3] However, significant structural insights have been gained from the analysis of more stable coordination complexes containing the dichromate anion.

Crystal Structure

A well-characterized example is tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇]. Analysis of this complex reveals key structural features of the dichromate anion.

-

Crystal System : The complex crystallizes in the monoclinic system.[9][10][11]

-

Anion Geometry : Each chromium atom is tetrahedrally coordinated to four oxygen atoms. One oxygen atom acts as a bridge between the two chromium centers.[11]

-

Bonding : The terminal Cr-O bond distances are shorter (ranging from 1.590 to 1.621 Å) than the bridging Cr-O bonds (1.766 and 1.794 Å).[11]

-

Network : In the crystal lattice, the [Ni(en)₃]²⁺ cations and Cr₂O₇²⁻ anions are linked through hydrogen bonding interactions.[9][10]

| Parameter | [Ni(en)₃][Cr₂O₇] | Source(s) |

| Chemical Formula | C₆H₂₄Cr₂N₆NiO₇ | [3] |

| Crystal System | Monoclinic | [9][10][11] |

| Space Group | P2(1)/c | [9][10][11] |

| Unit Cell Dimensions | a = 13.561 Å, b = 9.073 Å, c = 14.364 Å | [3] |

Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is crucial for identifying the functional groups within this compound compounds. The spectra are dominated by the characteristic vibrations of the dichromate anion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectrum | Compound | Source(s) |

| Cr-O Stretch | 936, 879 | IR | [Ni(en)₃][Cr₂O₇] | [3][11] |

| Cr-O Stretch | 932, 899, 880 | Raman | [Ni(en)₃][Cr₂O₇] | [11] |

Chemical Reactivity and Behavior

The chemistry of this compound is defined by the properties of both the nickel(II) ion and the strongly oxidizing dichromate ion.

Synthesis

This compound is typically synthesized via a precipitation reaction in an aqueous solution. The direct synthesis involves reacting a water-soluble nickel(II) salt (e.g., nickel sulfate or nickel chloride) with a source of dichromate ions (e.g., potassium dichromate).[3]

A critical factor in this synthesis is the control of pH. In aqueous solutions, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium. Acidic conditions favor the formation of the dichromate anion, which is essential for precipitating the this compound salt.[3]

Aqueous Behavior: The Chromate-Dichromate Equilibrium

The synthesis of this compound is fundamentally governed by the equilibrium between chromate and dichromate ions in water. The addition of acid shifts the equilibrium towards the formation of the dichromate ion, which can then precipitate with Ni²⁺ ions.

Redox Properties and Thermal Decomposition

The dichromate ion is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state. Nickel typically exists in the +2 oxidation state but can be oxidized to +3 or +4 under certain conditions.[12][13] This combination makes this compound a potent oxidizing material.

Upon heating, nickel-chromium oxides tend to decompose. For instance, nickel(II) chromate (NiCrO₄) decomposes above 600°C to form the more stable nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen.[3] It is expected that this compound would undergo a similar thermal decomposition to yield various nickel-chromium oxides.

Experimental Protocols

Detailed experimental procedures for pure this compound are scarce. The following protocols are based on established methods for related compounds and analytical techniques for the constituent ions.

Protocol: Synthesis of a this compound Complex

This protocol is adapted from the synthesis of tris(ethylenediamine)nickel(II) dichromate, which illustrates the general principles of precipitating a nickel-dichromate salt.[11]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare a solution of K₂Cr₂O₇ (1 mmol) in ~25 mL of deionized water.

-

In a separate beaker, prepare a solution of [Ni(en)₃]Cl₂·2H₂O (1 mmol) in ~25 mL of deionized water.

-

Slowly add the nickel complex solution to the potassium dichromate solution at room temperature with gentle stirring.

-

Allow the resulting clear mixture to stand undisturbed for crystallization to occur.

-

Collect the orange-red crystalline product by filtration.

-

Wash the crystals with a small amount (~2 mL) of ice-cold water to remove soluble impurities like KCl.[10]

-

Dry the final product in air.

Protocol: Quantitative Analysis of Nickel and Dichromate

A sample of this compound can be analyzed for its constituent ions using established analytical techniques.

A. Determination of Dichromate (Redox Titration):

-

Accurately weigh a sample of this compound and dissolve it in dilute sulfuric acid.

-

Titrate the solution with a standardized solution of ferrous ammonium sulfate (FAS) using a suitable indicator (e.g., diphenylamine sulfonate).

-

The endpoint is marked by a sharp color change as the dichromate is fully reduced to Cr³⁺. The concentration can be calculated from the stoichiometry of the reaction.

B. Determination of Nickel (Spectrophotometry):

-

Take an aliquot of the dissolved sample solution.

-

Add reagents to form a colored nickel complex. A common method involves using dimethylglyoxime (DMG) in an oxidizing medium to form the red Ni-DMG complex, which absorbs at approximately 445 nm.

-

Measure the absorbance of the solution using a spectrophotometer.

-

Determine the concentration of nickel by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

References

- 1. brainly.com [brainly.com]

- 2. gauthmath.com [gauthmath.com]

- 3. This compound | 15586-38-6 | Benchchem [benchchem.com]

- 4. This compound | Cr2NiO7 | CID 85002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Nickel(II) chromate - Wikipedia [en.wikipedia.org]

- 7. Nickel(II) chromate - Wikiwand [wikiwand.com]

- 8. Nickel & compounds - DCCEEW [dcceew.gov.au]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Oxidation states of nickel and reactions with it | MEL Chemistry [melscience.com]

- 13. smeng.ucsd.edu [smeng.ucsd.edu]

In-Depth Technical Guide: Crystal Structure of Tris(ethylenediamine)nickel(II) Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇]. The information presented is collated from peer-reviewed scientific literature and is intended to be a valuable resource for researchers in crystallography, inorganic chemistry, and materials science.

Crystal Structure and Properties

Tris(ethylenediamine)nickel(II) dichromate is an inorganic coordination compound. Its crystal structure consists of a complex cation, tris(ethylenediamine)nickel(II) [Ni(en)₃]²⁺, and a dichromate anion, [Cr₂O₇]²⁻.[1][2][3] These ions are linked through weak hydrogen bonding interactions, forming an extended network in the crystalline state.[1][2][3][4]

The coordination geometry around the nickel(II) ion is octahedral, with the three ethylenediamine ligands acting as bidentate ligands. One of the ethylenediamine ligands in the crystal structure exhibits disorder in the carbon atoms and the hydrogens attached to the amine nitrogens, which are distributed over two positions.[1][2][3] Magnetic susceptibility studies have shown that the compound exhibits simple paramagnetic behavior.[1][2][3]

Crystallographic Data

The crystallographic data for tris(ethylenediamine)nickel(II) dichromate has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | [Ni(C₂H₈N₂)₃][Cr₂O₇] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.268(2) Å |

| b | 13.865(2) Å |

| c | 14.921(2) Å |

| γ | 102.04(2)° |

| Volume (V) | 1672.9(5) ų |

| Z | 4 |

| Calculated Density (D_c) | 1.806 g/cm³ |

Table 1: Crystallographic data for tris(ethylenediamine)nickel(II) dichromate.[5]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is achieved through a straightforward aqueous solution reaction.[3][4]

Materials:

-

Tris(ethylenediamine)nickel(II) dichloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

-

Potassium dichromate (K₂Cr₂O₇)

-

Distilled water

-

Ice

Procedure:

-

An equimolar amount of potassium dichromate (e.g., 294 mg, 1 mmol) is dissolved in approximately 25 mL of distilled water.[3]

-

In a separate beaker, an equimolar amount of tris(ethylenediamine)nickel(II) dichloride dihydrate (e.g., 345 mg, 1 mmol) is dissolved in about 25 mL of distilled water.[3]

-

The solution of tris(ethylenediamine)nickel(II) dichloride dihydrate is then slowly added to the potassium dichromate solution at room temperature.[3]

-

The resulting reaction mixture is left undisturbed to allow for crystallization.[4]

-

Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.[3]

-

The crystals are collected by filtration, washed with a small amount of ice-cold water (approximately 2 mL), and then air-dried.[3] This method typically yields the product in around 60% yield.[3] The crystals obtained are suitable for single-crystal X-ray diffraction studies.

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Instrumentation:

-

Automatic four-circle diffractometer

-

Graphite monochromator

-

Mo-Kα X-ray source (λ = 0.7107 Å)

Procedure:

-

A suitable single crystal of tris(ethylenediamine)nickel(II) dichromate was mounted on the diffractometer.

-

Intensity data of the diffraction spots were collected using Mo-Kα radiation.[5]

-

The structure was solved using the Patterson method.[5]

-

The structural model was refined using the full-matrix least-squares method.[5] For the refinement, 2248 observed reflections were used, resulting in final R-values of R = 0.045 and Rw = 0.051.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate.

Caption: Experimental workflow for the synthesis and structural analysis.

References

Nickel dichromate (Cr2NiO7) molecular weight and CAS number

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This document provides a concise summary of the key identifiers for Nickel Dichromate (Cr₂NiO₇).

Core Chemical Identifiers

The essential chemical and registration data for this compound are presented below. This information is critical for substance identification, procurement, and regulatory compliance.

| Property | Value |

| Molecular Formula | Cr₂NiO₇ |

| Molecular Weight | 274.68 g/mol [1][2] |

| CAS Number | 15586-38-6[1][2][3][4][5] |

The molecular weight is a critical parameter in stoichiometric calculations for chemical reactions, while the CAS (Chemical Abstracts Service) number is a unique identifier used globally to provide an unambiguous way to identify a chemical substance.[1][2][3][4][5]

References

Thermal Decomposition of Nickel Dichromate: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the methodologies and analytical techniques that would be employed to study the thermal decomposition properties of nickel dichromate (NiCr₂O₇). Due to a notable scarcity of published experimental data specifically on the thermal decomposition of this compound, this document focuses on the established and robust experimental protocols and data analysis workflows used for characterizing the thermolysis of inorganic salts. It is intended to serve as a foundational resource for researchers undertaking such an investigation. The guide outlines the principles of key analytical methods, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), and details the typical experimental procedures. Furthermore, it presents a logical workflow for a comprehensive thermal decomposition study, from sample preparation to data interpretation and product characterization.

Introduction

This compound (NiCr₂O₇) is an inorganic compound with potential applications in catalysis and materials synthesis. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and utilization in high-temperature processes. The thermal decomposition of a material involves its chemical breakdown into simpler substances upon heating. This process is characterized by specific temperature ranges for decomposition, associated mass losses, and the nature of the solid and gaseous products formed.

A thorough investigation of the thermal decomposition of this compound would provide valuable data on its kinetic and thermodynamic properties. This information is essential for predicting its behavior under various thermal conditions and for designing processes that utilize its decomposition products. This guide will detail the standard experimental approach for such a study.

Key Analytical Techniques for Thermal Analysis

The characterization of the thermal decomposition of this compound would rely on a suite of complementary thermal analysis techniques. These methods provide quantitative data on mass changes, thermal events (such as phase transitions and reactions), and the identity of evolved gases.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a thermogram, plots mass change versus temperature. TGA is instrumental in determining the decomposition temperatures, the stoichiometry of the decomposition reactions, and the thermal stability of the material.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. DTA detects exothermic and endothermic events, such as phase transitions, crystallization, and decomposition reactions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides quantitative information about the enthalpy changes associated with thermal events, such as melting, crystallization, and decomposition.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. Typically, the outlet of a TGA instrument is coupled to a gas analysis system, such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

-

TGA-MS (Thermogravimetry-Mass Spectrometry): Provides information on the molecular mass of the evolved gases, aiding in their identification.

-

TGA-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy): Identifies gaseous products based on their characteristic infrared absorption spectra.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases of solid materials. By performing XRD analysis on the solid residues at different stages of decomposition (identified from the TGA curve), the crystalline products of the thermal decomposition can be identified. In-situ high-temperature XRD allows for the continuous monitoring of phase changes as the sample is heated.

Experimental Protocols

A systematic study of the thermal decomposition of this compound would involve the following detailed experimental protocols.

Sample Preparation

-

Starting Material: High-purity this compound (NiCr₂O₇) powder would be used. The purity should be confirmed by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and XRD.

-

Sample Mass: A small, precisely weighed sample (typically 5-10 mg) would be placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment would be conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air or oxygen), at a constant flow rate (e.g., 50-100 mL/min).

TGA/DTA-EGA Analysis

-

Instrument: A simultaneous TGA/DTA or TGA/DSC instrument coupled with a mass spectrometer and/or FTIR spectrometer would be used.

-

Temperature Program: The sample would be heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min). Different heating rates can be used to study the kinetics of the decomposition.

-

Data Collection: The mass loss (TGA), differential temperature (DTA) or heat flow (DSC), and the intensity of characteristic ions (MS) or infrared absorption bands (FTIR) of the evolved gases would be recorded continuously as a function of temperature.

Solid Residue Analysis

-

Procedure: Separate TGA experiments would be performed, where the heating is stopped at specific temperatures corresponding to the end of each mass loss step observed in the initial TGA curve.

-

Analysis: The solid residues from these experiments would be cooled to room temperature under an inert atmosphere and then analyzed by powder XRD to identify the crystalline phases present. Other techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) could be used to study the morphology and elemental composition of the residues.

Data Presentation

The quantitative data obtained from the thermal analysis experiments would be summarized in structured tables for clarity and ease of comparison.

Table 1: Summary of Thermal Decomposition Stages of a Hypothetical Inorganic Salt

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DTA/DSC) | Enthalpy Change (J/g) (DSC) | Gaseous Products (EGA) | Solid Residue (XRD) |

| 1 | 100 - 250 | 10.5 | 220 (Endothermic) | -150 | H₂O | Intermediate Phase A |

| 2 | 400 - 600 | 25.2 | 550 (Exothermic) | +300 | O₂, NO₂ | Final Product B |

Mandatory Visualizations

Diagrams are crucial for illustrating experimental workflows and logical relationships. The following are examples of diagrams that would be generated for a study on the thermal decomposition of this compound.

Conclusion

Solubility of nickel dichromate in organic solvents

An In-depth Technical Guide on the Solubility of Nickel Dichromate in Organic Solvents

Compound Profile: this compound

This compound (NiCr₂O₇) is an inorganic compound composed of nickel in its +2 oxidation state and the dichromate anion.[1][2] Understanding its fundamental properties is essential before undertaking any experimental work.

| Property | Value | Reference |

| IUPAC Name | nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium | [1] |

| CAS Number | 15586-38-6 | [1][2][3] |

| Molecular Formula | Cr₂NiO₇ | [1][2] |

| Molar Mass | 274.68 g/mol | [1][2] |

| Appearance | Red-brown solid (related nickel-chromium compounds) | [4] |

Critical Safety and Handling

This compound is a hazardous substance and requires stringent safety protocols. The presence of both nickel(II) and hexavalent chromium ions contributes to its toxicity.[5]

Key Hazards:

-

Carcinogenicity: May cause cancer by inhalation.[1]

-

Mutagenicity: Suspected of causing genetic defects.[1]

-

Reproductive Toxicity: May damage the unborn child.[1]

-

Sensitization: May cause allergic skin reactions and severe respiratory allergies or asthma symptoms if inhaled.[1][6]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[6]

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid generating dust.[7]

-

Wash hands thoroughly after handling.[7]

-

Store in a cool, dry, well-ventilated place away from combustible materials.[7][8]

Theoretical Principles of Solubility in Organic Solvents

The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The process depends on the balance between the lattice energy of the salt (energy holding the crystal together) and the solvation energy (energy released when ions are stabilized by solvent molecules).

For this compound to dissolve, the solvent molecules must overcome the strong ionic bonds between the Ni²⁺ and Cr₂O₇²⁻ ions.

Table of Expected Solubility Trends in Organic Solvents:

| Solvent Class | Representative Solvents | Polarity | Hydrogen Bonding | Expected Solubility Trend | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Donor & Acceptor | Low to Moderate | These solvents can hydrogen bond and have high polarity to solvate ions. However, the strong lattice energy of the salt may limit high solubility.[10] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Acceptor Only | Low to Moderate | These solvents have strong dipoles that can solvate the nickel cation, but they are less effective at solvating the dichromate anion compared to protic solvents.[11][12] |

| Low Polarity | Diethyl Ether, Tetrahydrofuran (THF) | Low | Acceptor Only | Very Low to Insoluble | The low polarity is generally insufficient to overcome the crystal lattice energy of an ionic salt.[13][14][15] |

| Nonpolar | Hexane, Toluene, Halogenated Hydrocarbons | None | None | Insoluble | Nonpolar solvents cannot effectively stabilize the charged ions, making dissolution energetically unfavorable.[16][17] |

| Coordinating | Pyridine, Ethanolamine | High | Varies | Potentially Higher | Solvents that can act as ligands may form stable coordination complexes with the nickel(II) ion, enhancing solubility.[5][18][19] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a salt is the equilibrium concentration method .[20][21] This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Methodology

-

Sample Preparation:

-

To a series of sealed, temperature-controlled vials, add a measured volume (e.g., 10 mL) of the desired organic solvent.

-

Add an excess amount of finely ground this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath. The temperature must be precisely controlled and recorded.

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments can determine the minimum time required to achieve a stable concentration.[21]

-

-

Phase Separation and Sample Extraction:

-

Stop agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

-

Alternatively, use a centrifuge that is also temperature-controlled to achieve rapid and complete separation of the solid phase.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid collecting solid particles, the pipette tip should be fitted with a filter (e.g., a syringe filter).

-

-

Concentration Analysis:

-

The concentration of the dissolved this compound in the extracted sample must be determined. The choice of analytical method depends on the solvent, expected concentration range, and available instrumentation.

-

-

Gravimetric Analysis: Suitable for volatile solvents. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound residue is weighed.[21]

-

Spectroscopic Methods: The dichromate ion has a strong absorbance in the UV-Visible range. A calibration curve can be prepared using standards of known concentration to determine the concentration of the unknown sample. Atomic Absorption (AA) spectroscopy could also be used to quantify the nickel concentration.[21]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to separate and quantify the dichromate or nickel ions, respectively. This is particularly useful for complex matrices or very low concentrations.[21][22]

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide establishes a robust framework for its experimental determination. The inherent hazards of the compound necessitate rigorous safety precautions. Based on chemical principles, solubility is expected to be minimal in nonpolar solvents and potentially moderate in highly polar or coordinating solvents. The provided experimental workflow, based on the equilibrium concentration method, offers a clear path for researchers to generate the precise data required for their applications in drug development, materials science, or chemical synthesis.

References

- 1. This compound | Cr2NiO7 | CID 85002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 15586-38-6 [chemicalbook.com]

- 4. Nickel(II) chromate - Wikipedia [en.wikipedia.org]

- 5. This compound | 15586-38-6 | Benchchem [benchchem.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. louisville.edu [louisville.edu]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Norton Ebook Reader [nerd.wwnorton.com]

- 11. researchgate.net [researchgate.net]

- 12. celluloseether.com [celluloseether.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. webhome.auburn.edu [webhome.auburn.edu]

- 17. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 18. researchgate.net [researchgate.net]

- 19. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 20. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Spectroscopic Data of Nickel Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for nickel dichromate, with a specific focus on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate. Due to the scarcity of data on the simple this compound salt, this guide centers on its more stable and studied complex. The information presented herein is intended to support research and development activities requiring the characterization and quality control of this compound.

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is a reproducible aqueous-phase reaction.

The preparation of tris(ethylenediamine)nickel(II) dichromate involves the reaction of tris(ethylenediamine)nickel(II) dichloride dihydrate with potassium dichromate.[1] The reaction proceeds via cation exchange, leading to the precipitation of the target compound.[1]

A typical synthesis protocol is as follows:

-

Prepare an aqueous solution of potassium dichromate (K₂Cr₂O₇).

-

Prepare a separate aqueous solution of tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O).

-

Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature.[1][2]

-

Allow the resulting mixture to stand for crystallization.

-

The orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate that separate are collected by filtration.[2]

-

The crystals are then washed with a small amount of ice-cold water and air-dried.[1]

Caption: Synthesis workflow for tris(ethylenediamine)nickel(II) dichromate.

Infrared (IR) Spectroscopic Data

The infrared spectrum of tris(ethylenediamine)nickel(II) dichromate exhibits characteristic bands for the ethylenediamine ligands and the dichromate anion.

A standard protocol for acquiring the IR spectrum of a solid sample such as this complex is as follows:

-

The solid sample is finely ground.

-

The ground sample is mixed with potassium bromide (KBr), which is IR transparent.

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For instance, spectra have been recorded in the region of 100 to 3500 cm⁻¹ on a Bruker FRA 106 Fourier Transform Raman spectrometer.[1]

Caption: Experimental workflow for IR spectroscopy.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3316 | ν(N-H) | [1] |

| 3263 | ν(N-H) | [1] |

| 2939 | ν(C-H) | [1] |

| 2885 | ν(C-H) | [1] |

| 1569 | δ(N-H) | [1] |

| 1466 | δ(C-H) | [1] |

| 1328 | ν(C-N) | [1] |

| 1277 | [1] | |

| 1108 | [1] | |

| 1025 | [1] | |

| 936 | ν(Cr-O) | [1] |

| 879 | ν(Cr-O) | [1] |

| 749 | [1] | |

| 677 | [1] | |

| 635 | [1] | |

| 544 | [1] | |

| 523 | [1] | |

| 485 | [1] |

UV-Visible (UV-Vis) Spectroscopic Data

While specific UV-Vis spectra for tris(ethylenediamine)nickel(II) dichromate were not found in the surveyed literature, the expected absorption characteristics can be inferred from the electronic properties of the constituent [Ni(en)₃]²⁺ and Cr₂O₇²⁻ ions.

A general protocol for obtaining the UV-Vis spectrum of a coordination complex in solution is as follows:

-

A suitable solvent that dissolves the complex and is transparent in the UV-Vis region is selected.

-

A solution of the complex with a known concentration is prepared.

-

The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

A reference cuvette containing only the solvent is used to correct for any solvent absorbance.

Caption: General experimental workflow for UV-Vis spectroscopy.

The UV-Vis spectrum of tris(ethylenediamine)nickel(II) dichromate is expected to be a composite of the absorptions from the cation and the anion.

| Ion | Type of Electronic Transition | Expected Wavelength Region |

| [Ni(en)₃]²⁺ | d-d transitions | Visible |

| Cr₂O₇²⁻ | Ligand-to-Metal Charge Transfer (LMCT) | UV and Blue-Violet region |

The [Ni(en)₃]²⁺ ion, with a d⁸ electron configuration in an octahedral field, is expected to show weak to moderately intense bands in the visible region due to d-d electronic transitions. In contrast, the dichromate(VI) ion exhibits strong absorption in the blue and violet regions of the spectrum, which is responsible for its orange color.[3] This intense absorption is due to ligand-to-metal charge transfer (LMCT) transitions. It is likely that the strong LMCT bands of the dichromate anion would dominate the spectrum, potentially masking the weaker d-d transitions of the nickel complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Magnetic Properties of Nickel Dichromate Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the magnetic properties of nickel dichromate compounds. Due to the limited availability of data on simple this compound (NiCr₂O₇), this document focuses on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇]. The guide details its synthesis, crystal structure, and magnetic behavior, which is characterized as simple paramagnetism. Furthermore, it outlines the experimental protocols for its synthesis and for the general measurement of magnetic susceptibility. Diagrams illustrating the synthesis workflow and the principles of paramagnetism are also provided to enhance understanding.

Introduction

The study of magnetic properties in transition metal compounds is crucial for the development of new materials with applications in catalysis, data storage, and pharmaceuticals. Nickel(II) ions, with their d⁸ electron configuration, can exhibit a range of magnetic behaviors, including paramagnetism and ferromagnetism, depending on their coordination environment.[1] While nickel chromite (NiCr₂O₄) is a well-studied material with complex magnetic ordering[2], there is a notable scarcity of research on the magnetic properties of simple this compound (NiCr₂O₇).

However, the coordination complex tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇], has been synthesized and characterized.[3][4][5] This compound provides a valuable model for understanding the magnetic interactions within a system containing both nickel(II) and dichromate ions. This guide will focus on the synthesis, structure, and magnetic characterization of this complex.

Magnetic Properties of Tris(ethylenediamine)nickel(II) Dichromate

The magnetic behavior of tris(ethylenediamine)nickel(II) dichromate has been determined through magnetic susceptibility measurements. The temperature dependence of the magnetic susceptibility indicates a simple paramagnetic behavior.[3][4][5][6] In a paramagnetic material, the individual magnetic moments of the atoms or ions are randomly oriented in the absence of an external magnetic field. When a magnetic field is applied, these moments tend to align with the field, resulting in a net positive magnetization. This behavior is characteristic of materials containing unpaired electrons, which in this case are present in the Ni(II) ion. The ground state configuration of the Ni(II) ion in a regular octahedral field is ³A₂g, which is paramagnetic with two unpaired electrons.[6]

Data Presentation

| Property | Value | Reference |

| Compound | Tris(ethylenediamine)nickel(II) dichromate | [3] |

| Chemical Formula | [Ni(en)₃][Cr₂O₇] | [3] |

| Magnetic Behavior | Simple Paramagnetism | [3][4][5] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2(1)/c | [3] |

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is achieved through a cation exchange reaction in an aqueous solution.[7]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

-

Distilled water

Procedure:

-

Prepare a solution of potassium dichromate by dissolving 294 mg (1 mmol) in approximately 25 mL of distilled water.

-

Prepare a separate solution of tris(ethylenediamine)nickel(II) chloride dihydrate by dissolving 345 mg (1 mmol) in approximately 25 mL of distilled water.

-

Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature with stirring.

-

Allow the resulting clear reaction mixture to stand for crystallization.

-

Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.

-

Filter the crystals and wash them with a small amount of ice-cold water (approximately 2 mL).

-

Dry the product in the air. The typical yield is around 60%.[7]

Measurement of Magnetic Susceptibility (Gouy Method)

A common technique for measuring the magnetic susceptibility of a solid sample is the Gouy method.[8]

Apparatus:

-

Gouy balance (an analytical balance adapted to measure the force exerted by a magnetic field)

-

Electromagnet with a power supply

-

Sample tube (Gouy tube)

-

Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)[8]

Procedure:

-

Calibration:

-

Fill the Gouy tube to a specific height with the calibrant.

-

Weigh the sample tube in the absence of a magnetic field (W₁).

-

Position the tube between the poles of the electromagnet such that the bottom of the sample is in the region of the maximum field and the top is in a region of a negligible field.

-

Apply a known magnetic field and reweigh the sample (W₂). The change in weight (ΔW = W₂ - W₁) is proportional to the magnetic susceptibility of the calibrant.

-

-

Sample Measurement:

-

Empty and clean the Gouy tube, then fill it to the same height with the powdered sample of tris(ethylenediamine)nickel(II) dichromate.

-

Weigh the sample tube without the magnetic field (W₃).

-

Apply the same magnetic field as used for calibration and reweigh the sample (W₄). The change in weight (ΔW' = W₄ - W₃) is measured.

-

-

Calculation:

-

The magnetic susceptibility of the sample can be calculated by comparing its change in weight to that of the calibrant. For a paramagnetic sample, the apparent weight will increase in the presence of the magnetic field.[2]

-

Visualizations

Caption: Synthesis workflow for tris(ethylenediamine)nickel(II) dichromate.

Caption: Conceptual diagram of paramagnetism.

Conclusion

While the magnetic properties of simple this compound remain largely unexplored, the study of related coordination complexes such as tris(ethylenediamine)nickel(II) dichromate offers valuable insights. This compound exhibits simple paramagnetic behavior, consistent with the presence of unpaired electrons in the Ni(II) center. The established protocols for its synthesis and for the measurement of magnetic susceptibility provide a solid foundation for further research into this and similar materials. Future investigations could focus on the synthesis and characterization of other this compound compounds to build a more complete picture of their magnetic properties and potential applications.

References

- 1. studylib.net [studylib.net]

- 2. holmarc.com [holmarc.com]

- 3. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate [irgu.unigoa.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. scielo.br [scielo.br]

- 7. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Understanding the Oxidation State of Nickel in Nickel Dichromate: A Technical Guide

This guide provides a detailed analysis of the oxidation state of nickel in nickel dichromate, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an inorganic compound with the chemical formula NiCr₂O₇[1][2][3][4]. It is an ionic compound composed of nickel cations and dichromate anions. Understanding the oxidation states of the constituent elements is fundamental to comprehending its chemical properties and reactivity.

Determination of Oxidation States

The oxidation state of an atom in a compound represents its degree of oxidation and is the hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic. The determination of oxidation states follows a set of established rules.

The following protocol outlines the rules-based method for determining the oxidation states of each element in this compound:

-

Overall Charge Neutrality : The sum of the oxidation states of all atoms in a neutral compound is zero[5][6][7]. This compound (NiCr₂O₇) is a neutral compound.

-

Identify Constituent Ions : this compound is formed from the nickel(II) ion (Ni²⁺) and the dichromate ion (Cr₂O₇²⁻)[2][4].

-

Oxidation State of Monatomic Ions : For a monatomic ion, the oxidation state is equal to the charge of the ion[5][8][9]. Therefore, the oxidation state of the nickel ion (Ni²⁺) is +2.

-

Known Oxidation State of Oxygen : Oxygen, in most of its compounds, has an oxidation state of -2[5][7][10].

-

Calculate the Oxidation State of Chromium : The sum of the oxidation states of all atoms in a polyatomic ion is equal to the charge of the ion[5][6][7]. For the dichromate ion (Cr₂O₇²⁻):

Data Presentation: Summary of Oxidation States

The oxidation states of the elements in this compound are summarized in the table below for clarity and easy comparison.

| Element (Symbol) | Ion | Oxidation State |

| Nickel (Ni) | Ni²⁺ | +2 |

| Chromium (Cr) | Cr₂O₇²⁻ | +6 |

| Oxygen (O) | Cr₂O₇²⁻ | -2 |

Visualization of the Determination Process

The logical workflow for determining the oxidation state of nickel in this compound is illustrated in the following diagram.

References

- 1. This compound | Cr2NiO7 | CID 85002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Page loading... [wap.guidechem.com]

- 4. gauthmath.com [gauthmath.com]

- 5. thoughtco.com [thoughtco.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]

- 8. web.viu.ca [web.viu.ca]

- 9. inspiritvr.com [inspiritvr.com]

- 10. youtube.com [youtube.com]

- 11. Cr2O72- Oxidation Numbers - Chemistry Steps [general.chemistrysteps.com]

- 12. quora.com [quora.com]

- 13. Chromate and dichromate - Wikipedia [en.wikipedia.org]

Electrochemical properties of aqueous nickel dichromate

An In-Depth Technical Guide to the Electrochemical Properties of Aqueous Nickel Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrochemical properties of aqueous this compound (NiCr₂O₇). This compound solutions are of significant interest due to the combined presence of the electroactive nickel(II) ion and the potent oxidizing dichromate anion. This document details the fundamental redox chemistry, ionic conductivity, and passivation phenomena associated with this system. Detailed experimental protocols for key analytical techniques, including Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are provided. Quantitative data are summarized in tabular format, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding for researchers in materials science and electrochemistry.

Introduction to this compound in Aqueous Solution

This compound is a compound that brings together a first-row transition metal, nickel, with the hexavalent chromium anion, dichromate.[1] In an aqueous environment, this compound dissociates into nickel(II) cations (Ni²⁺) and dichromate anions (Cr₂O₇²⁻). The chemistry of the solution is heavily influenced by the properties of these constituent ions.

Synthesis and Formation

The direct synthesis of nickel(II) dichromate can be achieved through the reaction of a water-soluble nickel(II) salt, such as nickel sulfate, with a source of dichromate ions in an aqueous solution.[1] Acidic conditions are typically favored to ensure the dichromate anion is the predominant chromium species.[1]

Chromate-Dichromate Equilibrium

In aqueous solutions, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions exist in a pH-dependent equilibrium.[2]

2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

In alkaline solutions, the chromate ion is the main species, while acidic conditions shift the equilibrium to favor the formation of the dichromate ion.[2][3] This equilibrium is fundamental to understanding the reactivity and electrochemical behavior of the solution, as the oxidizing strength and complexation properties of the two anions differ.

Core Electrochemical Properties

The electrochemical nature of aqueous this compound is dominated by the redox activities of the nickel and dichromate ions.

Redox Chemistry and Electrode Potentials

The dichromate ion is a strong oxidizing agent, particularly in acidic solutions. It readily undergoes reduction where the chromium atom's oxidation state changes from +6 to +3.[2]

-

Anode (Oxidation): A metallic nickel anode will dissolve to form Ni²⁺ ions, replenishing those deposited at the cathode in an electroplating setup.[4][5]

-

Cathode (Reduction): The primary reduction reaction involves the dichromate ion. In an acidic medium, the reaction is: Cr₂O₇²⁻ + 14 H⁺ + 6 e⁻ → 2 Cr³⁺ + 7 H₂O (E⁰ = +1.33 V)

The nickel ions can also be reduced and deposited at the cathode: Ni²⁺ + 2 e⁻ → Ni(s) (E⁰ = -0.25 V)

Given the standard potentials, the reduction of dichromate is thermodynamically favored over the deposition of nickel. This makes direct electrodeposition of nickel from a dichromate bath complex, as the dichromate reduction and hydrogen evolution often dominate.[5]

Ionic Conductivity

Aqueous solutions of this compound are electrically conductive due to the mobility of the dissolved Ni²⁺ and Cr₂O₇²⁻ ions. The specific conductivity is influenced by several factors.

-

Concentration: Higher ion concentrations generally lead to increased conductivity.

-

Temperature: Increasing the temperature enhances ion mobility and thus increases conductivity, typically by about 2% per degree Celsius.

-

pH: The pH affects the chromate-dichromate equilibrium, which can alter the ionic species present and their respective mobilities.

Table 1: Comparative Conductivity of Nickel Salt Solutions

| Electrolyte Solution | Concentration (M) | Measured Conductivity (S/m) | pH |

|---|---|---|---|

| Nickel Sulfamate | 0.19 | ~4.5 | ~3.5-4.0 |

| Nickel Sulfamate + NiCl₂ | 0.19 + 0.01 | ~5.5 | ~3.5-4.0 |

Passivation of Nickel Surfaces

A key electrochemical application of dichromate solutions is the passivation of metal surfaces, including nickel. Passivation creates a non-reactive surface layer that protects against corrosion.[7][8]

The process involves the formation of an insoluble, adherent layer of chromium(III) oxide (Cr₂O₃) on the metal surface.[7] This oxide layer acts as a barrier, blocking corrosive agents from reaching the underlying metal.[9] This property is utilized in electroforming and plating to ensure that subsequent layers do not adhere to a passivated mandrel.[8]

References

- 1. This compound | 15586-38-6 | Benchchem [benchchem.com]

- 2. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. tuks.nl [tuks.nl]

- 5. casf.ca [casf.ca]

- 6. researchgate.net [researchgate.net]

- 7. CN106011833A - Solution for passivated nickel plated metal - Google Patents [patents.google.com]

- 8. finishing.com [finishing.com]

- 9. Impact of some inorganic anions on the corrosion of nickel in a solution containing Na2SO4 and NaClO4 - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of Nickel Dichromate's Electronic Structure: A Methodological Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the theoretical calculation of the electronic structure of nickel dichromate (NiCr₂O₇). A thorough review of the current scientific literature reveals a notable gap in experimental and computational data for this specific compound. This document serves as a comprehensive methodological roadmap for researchers aiming to investigate the electronic properties of this compound. It outlines the necessary prerequisite crystallographic information, details a robust computational protocol based on Density Functional Theory (DFT), and provides templates for data presentation and visualization to guide future research in this area.

Introduction

Nickel-containing compounds are of significant interest across various scientific disciplines, from catalysis to materials science and pharmacology. The dichromate anion (Cr₂O₇²⁻) is a well-known strong oxidizing agent, and its combination with transition metals can lead to materials with unique electronic and magnetic properties. A fundamental understanding of the electronic structure of this compound is a crucial first step in exploring its potential applications.

However, publicly accessible databases and the scientific literature currently lack detailed studies on the electronic structure of simple this compound (NiCr₂O₇). This whitepaper aims to bridge this gap by providing a detailed theoretical framework and a step-by-step computational workflow for researchers to perform these calculations. The methodologies described herein are based on established computational practices for similar transition metal oxides and complexes.

Prerequisite: Crystal Structure Determination

The foundational requirement for any solid-state electronic structure calculation is a detailed knowledge of the material's crystal structure. This includes the space group, lattice parameters, and the precise atomic positions of all constituent atoms.

Therefore, the critical first step for any research in this area is to determine the crystal structure of NiCr₂O₇. This can be achieved through:

-

Experimental Methods: Single-crystal X-ray diffraction (XRD) or powder XRD followed by Rietveld refinement.

-

Computational Prediction: Crystal structure prediction methods, often employing evolutionary algorithms or other global optimization techniques in conjunction with first-principles calculations.

The following table outlines the necessary crystallographic data that must be obtained.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Lattice Parameters | The dimensions and angles of the unit cell. | a, b, c, α, β, γ |

| Atomic Positions | The fractional coordinates of each atom (Ni, Cr, O). | (x, y, z) for each atom |

Proposed Computational Protocol: Density Functional Theory

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of materials. The following protocol outlines a robust approach for calculating the electronic properties of this compound.

3.1. Computational Framework

The suggested workflow for a DFT-based investigation is visualized in the diagram below.

3.2. Detailed Methodology

-

Structural Optimization:

-

Begin with the experimentally determined or computationally predicted crystal structure.

-

Perform a geometry optimization to relax the atomic positions and lattice parameters to their lowest energy configuration. This step is crucial to ensure the calculations are performed on the most stable structure.

-

Software: Quantum ESPRESSO, VASP, Gaussian (for molecular calculations of the dichromate anion).

-

Functional: A generalized gradient approximation (GGA) functional such as PBE (Perdew-Burke-Ernzerhof) is a good starting point. For potentially more accurate results, a hybrid functional like B3LYP or HSE06 could be employed.

-

Basis Set/Pseudopotentials: Use appropriate pseudopotentials for Ni, Cr, and O. For plane-wave codes, projector augmented-wave (PAW) pseudopotentials are recommended. For molecular calculations, a basis set like 6-311+G(d,p) would be suitable.

-

-

Consideration for Strong Correlation and Magnetism:

-

Nickel is a transition metal with partially filled d-orbitals, which can exhibit strong electron correlation effects that are not always well-described by standard DFT functionals.

-

The DFT+U method is recommended, where a Hubbard U term is added to account for the on-site Coulombic repulsion of the localized Ni 3d electrons. The value of U is a parameter that may need to be determined empirically or from first-principles calculations.

-

Given that many nickel compounds are magnetic, spin-polarized calculations should be performed to determine the magnetic ground state (e.g., ferromagnetic, antiferromagnetic, or non-magnetic).

-

-

Electronic Structure Calculations:

-

Self-Consistent Field (SCF) Calculation: After structural optimization, perform a high-precision SCF calculation to obtain the ground-state electronic density and total energy.

-

Density of States (DOS): Calculate the total and projected density of states (PDOS). The PDOS is particularly important as it will reveal the contributions of Ni 3d, Cr 3d, and O 2p orbitals to the electronic structure near the Fermi level.

-

Band Structure: Calculate the electronic band structure along high-symmetry directions of the Brillouin zone. This will allow for the determination of the band gap and the nature of the valence and conduction bands.

-

Presentation of Quantitative Data

The results of the theoretical calculations should be summarized in clear, well-structured tables. Below are templates for presenting the key findings, with comparative data for the related compound nickel chromate (NiCrO₄) included where available.

Table 1: Calculated Structural and Magnetic Properties

| Property | NiCr₂O₇ (Calculated) | NiCrO₄ (Reference) |

| Band Gap (eV) | To be calculated | Data not available |

| Magnetic Moment (μB/Ni) | To be calculated | Data not available |

| Crystal System | From prerequisite | Orthorhombic |

| Space Group | From prerequisite | Cmcm |

Table 2: Summary of Key Electronic Structure Features

| Feature | Description | Expected Finding for NiCr₂O₇ |

| Valence Band Maximum (VBM) | The highest energy level in the valence band. | Likely to have significant contributions from O 2p and Ni 3d orbitals. |

| Conduction Band Minimum (CBM) | The lowest energy level in the conduction band. | Expected to be dominated by unoccupied Cr 3d and Ni 3d states. |

| Nature of Band Gap | Whether the VBM and CBM occur at the same k-point (direct) or different k-points (indirect). | To be determined from band structure calculation. |

| Hybridization | The extent of mixing between atomic orbitals. | Significant hybridization between Ni 3d and O 2p orbitals, and Cr 3d and O 2p orbitals is expected, indicating covalent character. |

Logical Relationships and Signaling Pathways

While "signaling pathways" are typically associated with biological systems, in a materials context, we can represent the logical flow of the theoretical investigation. The following diagram illustrates the relationship between the theoretical inputs, the computational methods, and the desired scientific outputs.

Conclusion and Future Outlook

The theoretical investigation of this compound's electronic structure represents a compelling and open area of research. The lack of existing data presents an opportunity for significant contributions to the field of materials science. By following the comprehensive methodological protocol outlined in this whitepaper—beginning with the crucial step of determining the crystal structure—researchers will be well-equipped to perform high-quality theoretical calculations. The resulting data on the band gap, density of states, and magnetic properties will provide fundamental insights into the nature of this material and pave the way for exploring its potential in catalysis, electronics, and other advanced applications.

References

Methodological & Application

Catalytic Proficiency of Nickel-Chromium Oxides in Oxidation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While nickel dichromate itself is not typically employed directly as a catalyst in organic synthesis, it serves as a valuable conceptual precursor to a class of robust heterogeneous catalysts: nickel-chromium mixed oxides. The most prominent of these is nickel chromite (NiCr₂O₄), which crystallizes in a stable spinel structure. These mixed oxides leverage the synergistic redox properties of both nickel and chromium to facilitate a range of oxidation reactions. This document provides an overview of the applications, experimental protocols for catalyst synthesis, and catalytic oxidation reactions, along with mechanistic insights.

Applications in Catalytic Oxidation

Nickel-chromium mixed oxide catalysts have demonstrated efficacy in several types of oxidation reactions, including:

-

Oxidation of Alcohols: The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a key application. These catalysts offer a heterogeneous alternative to soluble, and often toxic, heavy metal oxidants.

-

Photocatalytic Degradation of Organic Pollutants: Nickel chromite nanoparticles have shown significant activity in the photocatalytic degradation of organic dyes, such as methylene blue, under UV or visible light irradiation.[1][2]

-

Electro-Oxidation: Thin films of nickel-chromium mixed oxides are effective electrocatalysts for the oxidation of small organic molecules, such as methanol.[3] This is particularly relevant for the development of direct methanol fuel cells.

-

Oxidation of Hydrocarbons: These catalysts have been explored for the selective oxidation of hydrocarbons, including the partial oxidation of methane to synthesis gas (syngas).[4]

Data Presentation: Performance of Nickel-Chromium Oxide Catalysts

The following tables summarize the quantitative data available for various oxidation reactions catalyzed by nickel-chromium mixed oxides.

| Catalyst | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference(s) |

| NiCr₂O₄ Nanoparticles | Methylene Blue | Degraded Products | 89 | N/A | 1 hour, photocatalytic | [1] |

| Ni₀.₉₅Cr₀.₀₅O₂₊δ Thin Film | Methanol (0.3 M) | Oxidized Products | N/A (Current Density: 6.5 mA·cm⁻²) | N/A | Electro-oxidation | [3] |

| Ni-Cu-Cr Mixed Oxide | Methane | CO and H₂ | 80–100 | 99.6–100 (for CO), 99–100 (for H₂) | High temperature (1073–1173 K) | [4] |

| Nickel Oxide Nanoparticles* | Benzyl Alcohol | Benzaldehyde | >95 | >95 | Toluene, O₂, 80 °C, 3 h | [5][6] |

*Note: Data for nickel oxide is included as a representative model for the oxidation of alcohols, for which specific data on nickel chromite is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Synthesis of Nickel Chromite (NiCr₂O₄) Catalyst via Co-Precipitation

This protocol describes a common method for preparing nickel chromite nanoparticles.[7]

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonia solution (15%)

-

Deionized water

Procedure:

-

Prepare an aqueous solution containing stoichiometric amounts of nickel(II) nitrate and chromium(III) nitrate (1:2 molar ratio).

-

Heat the solution to 70–80 °C with constant stirring.

-

Slowly add 15% ammonia solution dropwise to the heated mixture until the pH reaches 6.5–8, inducing the co-precipitation of metal hydroxides.

-

Maintain the temperature and stirring for 2 hours to age the precipitate.

-

Allow the precipitate to settle and age for 24 hours at room temperature.

-

Filter the precipitate and wash thoroughly with deionized water to remove residual ions.

-

Dry the resulting solid in an oven at 150 °C for 24 hours.

-

Calcine the dried powder in a furnace at 650–700 °C for 6 hours to yield nickel chromite (NiCr₂O₄) nanoparticles.

Characterization: The resulting catalyst should be characterized by X-ray diffraction (XRD) to confirm the spinel crystal structure, scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to analyze morphology and particle size, and Fourier-transform infrared spectroscopy (FTIR).[1][2][7]

Protocol 2: General Procedure for the Catalytic Oxidation of a Primary Alcohol (e.g., Benzyl Alcohol)

This generalized protocol is based on procedures for alcohol oxidation using heterogeneous nickel-based catalysts.[5][6]

Materials:

-

Benzyl alcohol

-

Nickel chromite (NiCr₂O₄) catalyst (prepared as in Protocol 1)

-

Toluene (or another suitable non-polar solvent)

-

Oxygen gas (or ambient air)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol (e.g., 1 mmol) and toluene (e.g., 10 mL).

-

Add the powdered nickel chromite catalyst (e.g., 5-10 mol%).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Bubble a gentle stream of oxygen gas through the reaction mixture, or leave it open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.

-